
2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O4S2 and its molecular weight is 496.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
This compound comprises several functional groups that contribute to its biological activity:
- Bromo and ethyl groups : These enhance lipophilicity and influence the compound's interaction with biological targets.
- Thiazole ring : Known for its pharmacological properties, it may play a critical role in enzyme inhibition.
- Sulfamoyl group : Often associated with antibacterial and antitumor activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine, sulfur, and the thiazole moiety allows for strong interactions that can inhibit or modulate enzymatic activities.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptors : It could act on specific receptors, influencing cellular signaling pathways.
Antitumor Activity
In vitro studies have demonstrated the compound's potential as an antitumor agent. For instance, compounds similar to this one have shown promising results against hepatic carcinoma cell lines (HEPG2). The following table summarizes key findings from related studies:
Compound | IC50 (µg/mL) | Cell Line | Reference |
---|---|---|---|
2-Bromo derivative | 3.74 | HEPG2 | |
Celecoxib hybrid | 4.31 | HEPG2 | |
Doxorubicin | 5.00 | HEPG2 |
The results indicate that the compound exhibits significant cytotoxicity compared to traditional chemotherapeutics like doxorubicin.
Case Studies
- Study on Antitumor Effects : A recent study synthesized hybrid compounds based on celecoxib and evaluated their effects on HEPG2 cells. The results highlighted the importance of the thiazole moiety in enhancing antitumor activity, suggesting that similar modifications in our compound could yield beneficial effects .
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that derivatives with similar structures effectively inhibit catechol O-methyltransferase (COMT), which is crucial in drug metabolism . This suggests that our compound may also exhibit similar inhibitory effects.
Safety Profile
In toxicity assessments, compounds analogous to this compound have demonstrated moderate safety margins with minimal side effects compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .
Eigenschaften
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S2/c1-2-13-3-8-17(16(20)11-13)27-12-18(24)22-14-4-6-15(7-5-14)29(25,26)23-19-21-9-10-28-19/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFEFBQMRZZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.